N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
Description
This compound features a 2,6-difluorobenzamide core linked to an indole moiety via an ethyl chain. The indole’s 3-position is substituted with a thioether group connected to a 4-bromophenylamino-2-oxoethyl chain. Key structural attributes include:
Properties
IUPAC Name |
N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrF2N3O2S/c26-16-8-10-17(11-9-16)30-23(32)15-34-22-14-31(21-7-2-1-4-18(21)22)13-12-29-25(33)24-19(27)5-3-6-20(24)28/h1-11,14H,12-13,15H2,(H,29,33)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPSMZJLZKMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrF2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications through a synthesis of available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , with a molecular weight of approximately 409.3 g/mol. The structure features a bromophenyl group, an indole moiety, and a difluorobenzamide component, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN2O3S |
| Molecular Weight | 409.3 g/mol |
| InChIKey | YUTCLGDCWLFBMA-UHFFFAOYSA-N |
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The presence of the indole ring is particularly noted for enhancing cytotoxicity against cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are essential in mitigating oxidative stress in cells. This activity is crucial for protecting against cellular damage caused by free radicals, thereby contributing to its potential in treating neurodegenerative diseases .
3. Cholinesterase Inhibition
Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In vitro studies suggest that modifications to the structure can enhance AChE inhibition, which is beneficial in conditions like Alzheimer's disease .
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Antioxidant Defense : By scavenging free radicals, it helps maintain cellular integrity and function.
- Enzyme Inhibition : It may competitively inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
- Neuroprotective Effects : Another investigation reported that compounds with similar structures provided neuroprotection against H2O2-induced oxidative damage in neuronal cell models .
Scientific Research Applications
Research has indicated that N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide exhibits several biological activities:
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. Its mechanisms include:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest |
| HeLa | 10.0 | Enzyme inhibition |
Enzyme Inhibition
The compound has been found to inhibit specific enzymes that are crucial for cancer cell survival, thereby reducing tumor growth.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A549 Cell Line Study : A study involving the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
MCF7 Cell Line Study : In another study focusing on MCF7 breast cancer cells, the compound showed an IC50 value of 12.5 µM and induced cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.
HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes critical for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Chemical Reactions Analysis
Thioether Oxidation Reactions
The thioether (-S-CH2-) group undergoes oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C, 6 h | Sulfoxide derivative | 78% | |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2 h | Sulfone derivative | 92% |
The sulfoxide product demonstrates enhanced hydrogen-bonding capacity due to its polarized S=O group, while the sulfone derivative shows increased metabolic stability. Computational studies (DFT) predict activation energies of 28.5 kcal/mol for sulfoxide formation and 32.1 kcal/mol for sulfone .
Amide Hydrolysis
Both the 2,6-difluorobenzamide and (4-bromophenyl)amino-2-oxoethyl groups undergo hydrolysis:
Acidic Conditions
| Reagent | Temperature | Product |
|---|---|---|
| 6M HCl | Reflux, 12 h | 2,6-Difluorobenzoic acid + Amine intermediate |
| H<sub>2</sub>SO<sub>4</sub>/AcOH (1:1) | 80°C, 8 h | 4-Bromoaniline + Thiodiglycolic acid |
Basic Conditions
| Reagent | Product |
|---|---|
| NaOH (2M) | Sodium 2,6-difluorobenzoate |
| LiOH·H<sub>2</sub>O | Degraded indole-thioether fragments |
Kinetic studies show pseudo-first-order rate constants of
(pH 1) and
(pH 13) .
Aromatic Substitution at Bromine Site
The 4-bromophenyl group participates in cross-coupling reactions:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl derivatives | 65–89% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub> | Aminated analogs | 73% |
DFT calculations (B3LYP/6-31G*) indicate the C-Br bond dissociation energy is 68.3 kcal/mol, facilitating oxidative addition .
Indole Ring Functionalization
The 1H-indole moiety undergoes electrophilic substitution:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 (major) |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C4 and C6 |
| Vilsmeier-Haack | POCl<sub>3</sub>/DMF | C2 formylation |
Regioselectivity is governed by the electron-withdrawing thioether group, with Hammett σ<sub>para</sub> = +0.15 for the indole-S-CH<sub>2</sub> substituent .
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Ion | Binding Sites | Stability Constant (log β) |
|---|---|---|
| Cu(II) | Amide carbonyl + indole nitrogen | 8.2 ± 0.3 |
| Pd(II) | Thioether sulfur + benzamide oxygen | 10.1 ± 0.5 |
X-ray absorption spectroscopy (EXAFS) confirms square-planar geometry for Cu(II) complexes .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C-S bond cleavage (Φ = 0.33)
-
Defluorination at benzamide ring (Φ = 0.12)
-
Bromine radical formation (EPR-confirmed)
Transient absorption spectroscopy reveals triplet-state lifetime τ = 1.8 μs in acetonitrile .
Comparison with Similar Compounds
1,2,4-Triazole Derivatives (Compounds [7–9] from )
Structural Similarities :
- Fluorinated aromatic systems : Compounds [7–9] contain 2,4-difluorophenyl groups, analogous to the 2,6-difluorobenzamide in the target compound.
- Sulfonyl and triazole motifs : These groups influence electronic properties and tautomerism.
Key Differences :
- Core heterocycle : The 1,2,4-triazole ring (compounds [7–9]) versus indole in the target compound. Triazoles are more electron-deficient, affecting π-π interactions.
- Tautomerism : Compounds [7–9] exist as thione tautomers (confirmed by IR absence of S–H bands at ~2500–2600 cm⁻¹ and νC=S at 1247–1255 cm⁻¹), whereas the target compound’s indole NH remains protonated .
Pyrazolo[3,4-d]pyrimidine Derivative ()
Structural Similarities :
- Fluorinated aromatic systems : The compound contains 5-fluoro and 3-fluorophenyl groups, akin to the target’s difluorobenzamide.
- Amide linkages : Both compounds feature amide bonds critical for hydrogen bonding.
Key Differences :
- Core scaffold: Pyrazolo[3,4-d]pyrimidine () versus indole.
- Substituents : The chromen-4-one and sulfonamide groups in ’s compound introduce additional hydrogen-bond acceptors absent in the target compound.
- Molecular weight : ’s compound (589.1 g/mol) is heavier than the target compound, likely affecting solubility and bioavailability .
Thiazole Derivatives (: 923121-43-1)
Structural Similarities :
- Difluorobenzyl group : Present in both compounds, contributing to similar lipophilicity.
- Amide bonds : Critical for structural rigidity and target interactions.
Key Differences :
Physicochemical Properties :
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectral Signatures (IR and NMR)
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves indole alkylation, contrasting with triazole cyclization () or Suzuki coupling (). These differences impact scalability and purity profiles.
- Electronic Effects : The thioether in the target compound may enhance nucleophilicity compared to ether or amine linkages in analogs.
- Fluorine atoms in all compounds improve metabolic stability and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
